molecular formula C16H9FN2O2 B2653785 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954107-04-1

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2653785
CAS No.: 954107-04-1
M. Wt: 280.258
InChI Key: VDLFXMMGKFNGQS-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties, which include a fluorinated phenyl group. The presence of fluorine in organic molecules can significantly influence their biological activity, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the use of microwave irradiation techniques to enhance reaction efficiency and yield . Conventional heating methods can also be employed, although they may require longer reaction times .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combination of a fluorinated phenyl group and a chromeno-pyrazole core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFXMMGKFNGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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